molecular formula C19H24O7 B1674103 QN8Hym5dbf CAS No. 791807-02-8

QN8Hym5dbf

Cat. No. B1674103
M. Wt: 364.4 g/mol
InChI Key: QXPNJMHRUZCEAP-UXBSLASESA-N
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Description

Typically, you would start by identifying the compound’s IUPAC name, common name, and structural formula. You might also look at its molecular weight and stereochemistry .


Molecular Structure Analysis

You would use techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. You would look at the types of reactions it undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

You would look at properties like melting point, boiling point, solubility, density, and specific rotation. You might also look at its chemical stability and reactivity .

Scientific Research Applications

Building and Utilizing Biological Databases

Successful development and utilization of biological databases, like the Animal QTLdb and CorrDB, have revolutionized the way researchers access and analyze phenotype/genotype data for studying the genetic architecture of livestock traits. These platforms facilitate data curation, improve data quality maintenance, and support innovative data mining and analysis techniques, contributing significantly to the advancement of genetic research (Hu, Park, & Reecy, 2018).

Enhancing Data Transport for Scientific Workflows

Efficient data transport is crucial for end-to-end scientific application workflows, integrating experiments with simulations and end-user displays. Leveraging software-defined networking (SDN) addresses data transport service control and resource provisioning challenges, meeting the varying quality of service requirements of coupled workflows. This approach demonstrates significant resource utilization and workflow QoS satisfaction (Aktaş, Haldeman, & Parashar, 2016).

Universal Quantitative NMR Analysis

Quantitative NMR (qNMR) serves as a universal and quantitative analytical technique, essential for identifying and quantifying drugs and biological metabolites. It supports metabolomic studies and quality control of complex natural samples, offering an unbiased sample composition view and the capability to quantify multiple compounds simultaneously. This methodology is particularly relevant for herbal remedies and clinical diagnosis studies (Simmler et al., 2014).

QSAR DataBank for Chemical and Biological Modeling

The QSAR DataBank (QsarDB) organizes and archives quantitative structure-activity relationship model information, facilitating the discovery, retrieval, and deployment of QSAR models in biomedicine, toxicology, and biotechnology. This digital repository ensures models are archivable, citable, and usable, enhancing collaboration between model developers and users (Ruusmann, Sild, & Maran, 2014).

qPortal for Data-Driven Biomedical Research

qPortal offers an intuitive platform for managing and analyzing quantitative biological data, supporting the entire project lifecycle from experimental design to result visualization. This platform contrasts with traditional workflow-driven approaches by prioritizing data-driven analysis, showcasing the benefits of up-to-date analysis pipelines, quality control workflows, and visualization tools for biomedical projects (Mohr et al., 2018).

Safety And Hazards

You would identify any risks associated with handling the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

(4S,6Z,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,15,17-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3,7,9-11,15,18,21-23H,4-6,8H2,1-2H3/b7-3-/t11-,15-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPNJMHRUZCEAP-UXBSLASESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(=O)C(C(CCCC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C\C(=O)[C@H]([C@H](CCCC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desepoxyhypothemycin

CAS RN

791807-02-8, 219917-92-7
Record name L-783277
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791807028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 219917-92-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-783277
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN8HYM5DBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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